Paromamine - 534-47-4

Paromamine

Catalog Number: EVT-302761
CAS Number: 534-47-4
Molecular Formula: C12H25N3O7
Molecular Weight: 323.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Paromamine is a naturally occurring aminoglycoside antibiotic and a key intermediate in the biosynthesis of several other aminoglycoside antibiotics, including neomycin, kanamycin, and butirosin. [, , ] It is a pseudodisaccharide consisting of 2-deoxystreptamine (2-DOS) linked to a D-glucosamine moiety. [, ] Paromamine itself possesses antibacterial activity, but it is significantly weaker than the more complex aminoglycosides derived from it. []

Paromamine is produced by various Streptomyces species and Bacillus circulans. [, , ] It serves as a crucial branching point in the biosynthesis of diverse aminoglycosides, with various enzymes acting on it to add additional sugar moieties or modify its structure, ultimately leading to the formation of different aminoglycoside antibiotics. [, ]

Future Directions
  • Elucidating the detailed mechanism of AprD4-catalyzed deoxygenation: This radical SAM enzyme's ability to deoxygenate Paromamine offers a unique opportunity to study the mechanism of radical-mediated 1,2-diol dehydration. [, ] Further research could explore the enzyme's substrate specificity and the potential to engineer it for the synthesis of novel C3'-deoxy-aminoglycosides.
  • Developing new aminoglycoside analogs based on the Paromamine scaffold: By introducing modifications to the Paromamine structure, researchers can explore its potential for generating new aminoglycosides with improved pharmacological properties, such as enhanced potency, broader spectrum of activity, and reduced toxicity. [, , ]
  • Investigating the role of Paromamine in the biosynthesis of other aminoglycoside-like compounds: The discovery of Paromamine's involvement in the biosynthesis of apramycin suggests that it might also play a role in the formation of other structurally diverse aminoglycosides or aminoglycoside-like molecules. [] Exploring these pathways could lead to the discovery of new bioactive natural products.
  • Developing new strategies to combat aminoglycoside resistance: Understanding the mechanisms of Paromamine phosphorylation by resistance enzymes could aid in developing strategies to inhibit these enzymes or design aminoglycoside analogs that are less susceptible to inactivation. [, , ]

Kanamycin

Relevance: Kanamycin is structurally related to paromamine as it contains paromamine as a core structural moiety. Several studies have shown that kanamycin can be inactivated by phosphorylation by enzymes found in resistant bacteria. This phosphorylation often occurs at the C-3 hydroxyl group of the 6-amino-6-deoxy-D-glucose moiety in kanamycin. [, ] Similar enzymatic inactivation mechanisms have also been observed for paromamine. []

3'-Epiparomamine

Relevance: 3'-Epiparomamine was synthesized to overcome bacterial resistance mechanisms involving the phosphorylation of the 3'-hydroxyl group in paromamine and other aminoglycosides. [] While it successfully resisted inactivation by the target enzymes, 3'-epiparomamine exhibited significantly weaker antibiotic activity compared to the parent compound, paromamine. []

2-Deoxystreptamine (2-DOS)

Relevance: 2-DOS is a central building block in the biosynthesis of paromamine. [, ] Studies utilizing neamine-negative mutants of Bacillus circulans demonstrated the biosynthetic pathway of butirosins, revealing that the 4-amino-2-hydroxybutyryl (AHB) groups of butirosins are introduced after the formation of pseudotrisaccharides, which are derived from 2-DOS. [] The biosynthesis of paromamine from 2-DOS involves a series of enzymatic steps, including glycosyltransferase reactions. [, ]

Ribostamycin

Relevance: Ribostamycin is a related compound as it serves as a biosynthetic precursor to paromamine and other aminoglycosides. [, , ] Studies have shown that neamine-negative mutants involved in butirosin biosynthesis can efficiently produce butirosins from ribostamycin, suggesting a shared biosynthetic pathway. []

Xylostasin

Relevance: Xylostasin is relevant due to its role as a biosynthetic precursor to butirosin A. [] Neamine-negative mutants were found to produce butirosin A from xylostasin, indicating its involvement in the butirosin biosynthetic pathway, which also involves paromamine as an intermediate. []

Lividamine

Relevance: The discovery of a novel C3 deoxygenation pathway in apramycin biosynthesis revealed the significance of lividamine as a direct precursor to apramycin. [] This pathway involves the enzymatic dehydration of paromamine by the radical S-adenosyl-l-methionine (SAM) enzyme AprD4, followed by NADPH-dependent reduction by AprD3 to generate lividamine. [, ]

4'-Oxo-lividamine

Relevance: 4'-Oxo-lividamine is produced during the C3' deoxygenation of paromamine catalyzed by the radical SAM enzyme AprD4. [, ] Isotopic labeling studies using [4'-(2)H]-paromamine revealed that AprD4 facilitates the transfer of the C4'-H to 5'-deoxyadenosine, leading to the formation of 4'-oxo-lividamine through dehydration. []

AprD4/AprD3 Enzyme System

Relevance: The AprD4/AprD3 enzyme system is directly involved in the conversion of paromamine to lividamine, a key step in the biosynthesis of apramycin and other C3'-deoxy aminoglycosides. [, ] This two-enzyme system highlights the complexity of aminoglycoside biosynthesis and provides insights into the mechanisms of C3' deoxygenation, a modification that confers resistance to certain aminoglycoside-modifying enzymes. []

Gentamicin A2

Relevance: Gentamicin A2 is produced through a series of enzymatic steps from paromamine. [] Heterologous expression studies demonstrated that GtmE, a glycosyltransferase, catalyzes the attachment of D-xylose to paromamine, yielding gentamicin A2. [] This finding confirmed the biosynthetic pathway of gentamicin A2 and its relationship to paromamine. []

2'-N-acetylparomamine

Relevance: 2'-N-acetylparomamine is a key intermediate in the biosynthetic pathway of neomycin, which shares the paromamine core structure. [] Studies have shown that NeoD, an N-acetylglucosaminyltransferase, catalyzes the glycosylation of 2-deoxystreptamine with UDP-N-acetylglucosamine, yielding 2'-N-acetylparomamine. [] This intermediate is subsequently deacetylated to form paromamine, further highlighting the interconnectedness of these compounds in aminoglycoside biosynthesis. []

Ribosyl Paromamine

Relevance: Ribosyl paromamine, identified as the antibiotic LL-BM408, was isolated from a strain of Streptomyces that also produced paromomycin I and paromomycin II. [] This co-production suggests a potential biosynthetic link between ribosyl paromamine and paromamine, further emphasizing the diversity of aminoglycoside structures derived from a common core. []

Overview

Paromamine is a significant compound in the field of medicinal chemistry, particularly as an intermediate in the synthesis of aminoglycoside antibiotics. It is derived from the biosynthetic pathways of various natural products and plays a crucial role in the development of clinically relevant drugs. Paromamine is classified under the category of aminoglycosides, which are characterized by their amino sugar components and are known for their antibacterial properties.

Source

Paromamine is primarily sourced from the fermentation of certain species of Streptomyces, particularly Streptomyces fradiae. This organism is notable for its ability to produce various aminoglycoside antibiotics, including neomycin and paromomycin, through complex biosynthetic pathways that involve multiple enzymatic reactions .

Classification

Paromamine belongs to the class of aminoglycosides, which are polycationic compounds that inhibit bacterial protein synthesis. These compounds are typically classified based on their structural features, which include a core structure derived from 2-deoxystreptamine and various glycosylation patterns that enhance their biological activity .

Synthesis Analysis

Methods

The synthesis of paromamine can be achieved through both natural biosynthetic routes and synthetic approaches. The natural biosynthesis involves the use of genetically engineered Escherichia coli to express specific biosynthetic gene clusters derived from Streptomyces species. This method allows for the production of paromamine derivatives with modified structures for enhanced activity .

Technical Details:

  • Biosynthetic Pathway: The pathway begins with the formation of 2-deoxystreptamine, followed by glycosylation steps mediated by glycosyltransferases.
  • Synthetic Approaches: Chemical synthesis involves multi-step reactions that include protection-deprotection strategies, alkylation, and coupling reactions to construct the aminoglycoside framework .
Molecular Structure Analysis

Structure

Paromamine's molecular structure consists of a 2-deoxystreptamine core with hydroxyl groups at specific positions. The compound has a molecular formula of C₁₃H₁₉N₃O₅ and a molecular weight of approximately 299.30 g/mol. The stereochemistry around its chiral centers is crucial for its biological activity.

Data

  • Molecular Formula: C₁₃H₁₉N₃O₅
  • Molecular Weight: 299.30 g/mol
  • Structural Features: Contains multiple hydroxyl groups and an amino group that contribute to its solubility and interaction with bacterial ribosomes.
Chemical Reactions Analysis

Reactions

Paromamine undergoes various chemical reactions that are essential for its transformation into more complex aminoglycosides. Key reactions include:

  • Glycosylation: Involves the transfer of sugar moieties to form glycosidic bonds.
  • Dehydration Reactions: Catalyzed by enzymes such as AprD4, which facilitate the formation of deoxy derivatives essential for antibiotic activity .

Technical Details:

  • The dehydration process often involves radical intermediates, indicating a complex mechanism that requires precise control over reaction conditions to achieve desired products .
Mechanism of Action

Process

Paromamine exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, disrupting the decoding process during translation.

Data

  • Binding Affinity: Paromamine's binding affinity to ribosomal RNA is influenced by its structural features, particularly hydroxyl and amino groups.
  • Inhibition Mechanism: The binding leads to misreading of mRNA codons, resulting in faulty protein synthesis, which is detrimental to bacterial survival.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water due to its polar functional groups.

Chemical Properties

  • pKa Values: Reflects its basic nature due to amino groups.
  • Stability: Sensitive to hydrolysis under acidic or basic conditions; requires careful handling during synthesis and storage.
Applications

Scientific Uses

Paromamine is utilized in various scientific applications, including:

  • Antibiotic Development: Serves as a precursor for synthesizing more potent aminoglycoside antibiotics.
  • Biochemical Research: Used in studies investigating ribosomal function and antibiotic resistance mechanisms.
  • Synthetic Biology: Employed in engineered microbial systems for producing modified aminoglycosides with enhanced therapeutic properties .
Chemical Characterization of Paromamine

Molecular Structure and Stereochemical Configuration

Cyclohexane Triol Core and Glucosamine Substituent Arrangement

Paromamine (CAS 534-47-4) is a pseudo-disaccharide aminoglycoside antibiotic with the molecular formula C₁₂H₂₅N₃O₇ and a molecular weight of 323.34 g/mol [1] [7]. Its structure comprises two key subunits:

  • A 2-deoxystreptamine (2-DOS) core, a cyclohexane derivative with amino groups at positions C1 and C3, and hydroxyl groups at C4, C5, and C6. The 2-DOS adopts a scyllo-inositol configuration, where hydroxyl groups are equatorial, enhancing stability for ribosomal interactions [4] [8].
  • A D-glucosamine moiety linked via an α-glycosidic bond to the C4 hydroxyl of the 2-DOS ring. The glucosamine unit features amino and hydroxyl functional groups at C2' and C3'/C4', respectively, and a hydroxymethyl group at C5' [5] [6].

Stereochemical specificity is critical: The glycosidic bond is α(1→4), confirmed by X-ray crystallography of ribosomal complexes. Ring I (glucosamine) adopts a ᴅ-gluco configuration with chair conformation (⁴C₁), while the 2-DOS ring (II) exhibits a twist-boat conformation to optimize hydrogen bonding with RNA targets [4] [8].

Table 1: Key Molecular Characteristics of Paromamine

PropertyValueMethod/Source
CAS Number534-47-4ChemicalBook [1]
Molecular FormulaC₁₂H₂₅N₃O₇BOC Sciences [7]
Molecular Weight323.34 g/molMedChemExpress [5]
Glycosidic Linkageα(1→4)Nucleic Acids Res. [4]
2-DOS Configuration2-deoxy-scyllo-inositolJ. Antibiot. [8]

Functional Group Analysis: Amino, Hydroxyl, and Glycosidic Linkages

Paromamine’s functional groups govern its RNA-binding and antibacterial properties:

  • Amino groups: Three protonatable amines (pKₐ ~13.21) at C1/C3 of 2-DOS and C2' of glucosamine. These confer cationic charge at physiological pH, enabling electrostatic attraction to ribosomal RNA phosphates [1] [4].
  • Hydroxyl groups: Four secondary alcohols (C4/C5/C6 of 2-DOS; C3'/C4' of glucosamine) form hydrogen bonds with rRNA nucleobases (e.g., A1408, G1491 in bacterial 16S rRNA). The C6' hydroxymethyl group stabilizes interactions via water-mediated H-bonds [4] [6].
  • Glycosidic linkage: The α(1→4) bond exhibits restricted rotation, fixing the glucosamine-2-DOS angle at ~90°. This orientation positions functional groups optimally for A-site binding in the ribosome [4] [8].

The glycosidic bond’s hydrolysis resistance (unlike β-linkages) enhances metabolic stability, a key advantage over other aminoglycosides [6].

Comparative Structural Analysis with Related Aminoglycosides (Neamine, Butirosin)

Paromamine serves as a biosynthetic precursor and structural template for clinically significant aminoglycosides:

  • Neamine (Neomycin A): Identical to paromamine but lacks the C6' hydroxyl of glucosamine. Deoxygenation at C6' (catalyzed by radical SAM enzymes like AprD4/AprD3) reduces susceptibility to phosphorylation-based resistance [3] [8].
  • Butirosin: Features paromamine’s core but adds a 4-amino-2(S)-hydroxybutyrate (AHB) moiety at C1 of 2-DOS. The AHB side chain sterically blocks access of aminoglycoside-modifying enzymes (AMEs), enhancing efficacy against resistant strains [6] [8].

Table 2: Structural and Functional Comparison with Related Aminoglycosides

CompoundCore StructureKey ModificationsFunctional Impact
ParomamineGlucosamine-α(1→4)-2-DOSNoneRibosomal A-site binding scaffold
NeamineGlucosamine-α(1→4)-2-DOSC6'-deoxygenationResistance to 6'-kinases
ButirosinGlucosamine-α(1→4)-2-DOSC1-AHB side chainBlocks acetylation at C1; enhanced potency
RibostamycinParomamine + D-riboseC5''-O-ribosylationAltered RNA affinity; expanded spectrum

Structurally, paromamine’s C2'-amine distinguishes it from neomycin B (which has C2'-OH). This amine is critical for high-affinity rRNA binding but increases susceptibility to acetylation by AAC(2') enzymes [6] [8]. Computational modeling confirms that paromamine’s compact structure allows deeper penetration into the ribosomal A-site than larger analogs like neomycin [4].

In biosynthesis, paromamine is generated by:

  • Glycosylation of 2-DOS with UDP-N-acetylglucosamine (catalyzed by BtrM/NeoM).
  • Deacetylation by BtrD/NeoD to yield paromamine [7] [8].This pathway underscores its role as a keystone intermediate for 4,5-disubstituted 2-DOS aminoglycosides.

Properties

CAS Number

534-47-4

Product Name

Paromamine

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol

Molecular Formula

C12H25N3O7

Molecular Weight

323.34 g/mol

InChI

InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1

InChI Key

JGSMDVGTXBPWIM-HKEUSBCWSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N

Synonyms

paromamine

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N

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